molecular formula C24H20N2O4 B13548382 7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid

7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid

Cat. No.: B13548382
M. Wt: 400.4 g/mol
InChI Key: HJFPCOIXPCMZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Preparation Methods

The synthesis of 7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the formation of the naphthyridine ring system. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is utilized in the study of enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, allowing for selective modifications. The pathways involved often include binding to active sites on enzymes or receptors, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar compounds include other Fmoc-protected amino acids and derivatives. These compounds share the Fmoc group but differ in their core structures and functional groups. For example:

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid

InChI

InChI=1S/C24H20N2O4/c27-23(28)21-12-25-11-15-13-26(10-9-16(15)21)24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-8,11-12,22H,9-10,13-14H2,(H,27,28)

InChI Key

HJFPCOIXPCMZHC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CN=CC(=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.